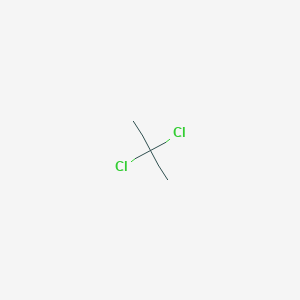

2,2-Dichloropropane

描述

It is a clear, colorless liquid with a boiling point of approximately 68-69°C and a density of 1.082 g/mL at 25°C . This compound is primarily used in chemical research and industrial applications.

准备方法

Hydrochlorination of 2-Chloropropene

Reaction Mechanism and Catalysts

The addition of hydrogen chloride (HCl) to 2-chloropropene (CH₂=CHCl) is a highly selective method for producing 2,2-dichloropropane. This reaction exploits the kinetic preference for HCl addition to the less substituted alkene in mixtures of 1- and 2-chloropropene . Friedel-Crafts catalysts, such as FeCl₃, AlCl₃, or ZnCl₂, facilitate the electrophilic addition by polarizing the HCl molecule, enabling protonation at the β-carbon of 2-chloropropene . The mechanism proceeds via a carbocation intermediate, which rapidly captures a chloride ion to form this compound:

2=\text{CHCl} + \text{HCl} \xrightarrow{\text{FeCl}3} \text{CH}3\text{CCl}2\text{CH}_3

Industrial-Scale Optimization

Key parameters for scalability include:

-

Temperature : 50–90°C . Elevated temperatures accelerate reaction rates but risk side reactions.

-

Pressure : 2–50 bar . Higher pressures improve HCl solubility in the reaction medium.

-

Catalyst Loading : 0.5–2 wt% FeCl₃ . Excess catalyst may promote oligomerization of chloropropenes.

In a representative procedure, 275 g of a chloropropene mixture (27.8% 2-chloropropene) reacted with HCl at 50°C and 10 bar for 3 hours in the presence of FeCl₃, yielding 88% this compound after fractional distillation . Unreacted 1-chloropropene (58%) was recovered due to the reaction’s selectivity .

Chlorination of Acetone with Phosphorus Pentachloride

Reaction Pathway

Acetone (CH₃COCH₃) undergoes nucleophilic substitution with PCl₅, replacing the carbonyl oxygen with two chlorine atoms. The reaction proceeds via a tetrahedral intermediate, with POCl₃ as a byproduct :

3\text{COCH}3 + \text{PCl}5 \rightarrow \text{CH}3\text{CCl}2\text{CH}3 + \text{POCl}_3

Catalytic Enhancements

While PCl₅ alone can drive the reaction, acid catalysts like FeCl₃, AlCl₃, or MgCl₂ improve yields by stabilizing the intermediate . For example, using FeCl₃ (1.5 mol%) at 70°C for 4 hours achieves 95% conversion of acetone to this compound .

Alternative Synthetic Routes

Dehydrochlorination of 1,2-Dichloropropane

While primarily used to generate allene and methylacetylene, 1,2-dichloropropane (CH₂ClCHClCH₃) can undergo base-mediated elimination to form 2-chloropropene, which is subsequently hydrochlorinated . However, this two-step process is less efficient (yields <60%) and rarely employed industrially .

Propylene Oxide Byproduct Recovery

1,2-Dichloropropane, a byproduct of propylene oxide synthesis, is occasionally converted to this compound via isomerization. However, this method is economically nonviable due to low selectivity and high energy costs .

Comparative Analysis of Methods

化学反应分析

Base-Induced Dehydrochlorination

2,2-Dichloropropane undergoes E2 elimination when treated with aqueous alkali (e.g., NaOH), producing acetone as the major product:

This reaction proceeds via simultaneous removal of β-hydrogen and Cl⁻, forming a double bond .

Key Factors Influencing Reactivity:

-

Steric effects : The geminal Cl atoms create steric hindrance, favoring elimination over substitution.

-

Base strength : Strong bases (e.g., OH⁻) accelerate the reaction .

Pyrolytic Elimination

At elevated temperatures (300–385°C), this compound decomposes via unimolecular elimination to form HCl and chloropropenes:

Kinetic Parameters :

| Reaction | Activation Energy (kJ/mol) | Pre-exponential Factor (s⁻¹) |

|---|---|---|

| Dehydrochlorination (gas) | 51,400 | 10¹⁴.⁵² |

| Dehydrochlorination (liquid) | 50,200 | 10¹⁴.⁴⁹ |

Neutral Hydrolysis

This compound reacts with water under neutral conditions via Sₙ2 nucleophilic substitution , yielding 2-propanol:

Reactivity Comparison :

| Compound | Relative Hydrolysis Rate (pH 7) |

|---|---|

| This compound | 1.0 (reference) |

| 1,1,1-Trichloroethane | 0.03 |

| Hexachloroethane | <0.001 |

Alkaline Hydrolysis

Under alkaline conditions, hydrolysis is negligible due to steric hindrance impeding OH⁻ attack .

HCl Addition to Chloropropenes

This compound is synthesized by reacting HCl with 2-chloropropene in the presence of Friedel-Crafts catalysts (e.g., FeCl₃) :

Optimal Conditions :

-

Temperature: 50°C

-

Pressure: 10 bar

-

Catalyst: FeCl₃

-

Yield: 88%

Enthalpy of Formation and Decomposition

| Property | Value (kJ/mol) | Reference |

|---|---|---|

| ΔₖH° (gas-phase decomposition) | 59.8 ± 0.8 | |

| ΔₖH° (liquid-phase decomposition) | 65.1 |

Reactivity with Metals

This compound reacts explosively with aluminum or magnesium , forming metal chlorides and hydrocarbons :

Oxidation

Exposure to strong oxidizers (e.g., HNO₃) can lead to violent decomposition, releasing toxic gases like phosgene (COCl₂) .

科学研究应用

Solvent in Chemical Processes

2,2-Dichloropropane is widely used as a solvent in various chemical processes due to its ability to dissolve a wide range of organic compounds. It serves as an alternative to traditional solvents like acetone and toluene.

- Applications :

- Metal cleaning

- Degreasing agents

- Paint thinners

- Ink formulations

Chemical Intermediate

The compound is utilized as an intermediate in the synthesis of other chemicals such as:

- Carbon Tetrachloride (CCl₄)

- Tetrachloroethylene (C₂Cl₄)

- Propylene

These derivatives are essential in the production of refrigerants, solvents, and other industrial chemicals.

Agrochemical Industry

In agriculture, this compound has been used as a fumigant for soil treatment. Although its use has declined due to regulatory restrictions, it remains relevant in certain regions for pest control.

Textile and Leather Industry

The compound is employed for its stain removal properties in textile cleaning and leather tanning processes. Its effectiveness in dissolving grease makes it valuable in these applications.

Health and Safety Considerations

While this compound has beneficial applications, safety concerns arise from its toxicity. Exposure can lead to adverse health effects including central nervous system depression and liver damage. Regulatory agencies monitor its use closely to mitigate risks associated with occupational exposure.

Toxicity Profile

- Acute Effects : Central nervous system depression, liver toxicity.

- Chronic Effects : Potential carcinogenic effects have been noted in animal studies.

Case Study 1: Industrial Use as a Solvent

A study conducted by the National Institute for Occupational Safety and Health (NIOSH) evaluated the effectiveness of this compound as a solvent in industrial settings. The findings indicated that it significantly improved cleaning efficiency compared to traditional solvents while maintaining safety protocols.

Case Study 2: Agricultural Application

Research published in the Journal of Agricultural and Food Chemistry investigated the use of this compound as a soil fumigant. The study found that while effective against certain pests, the environmental impact necessitated careful consideration of application methods to prevent groundwater contamination.

作用机制

The mechanism of action of 2,2-dichloropropane involves its interaction with cellular components, leading to various biochemical effects. It can undergo dehydrohalogenation in biological systems, resulting in the formation of reactive intermediates that can interact with cellular macromolecules . These interactions can lead to cellular damage and toxicity, making it a compound of interest in toxicological studies.

相似化合物的比较

- 1,1-Dichloropropane

- 1,2-Dichloropropane

- 1,3-Dichloropropane

- 2,3-Dichloropropane

Comparison: 2,2-Dichloropropane is unique due to its specific structure, where both chlorine atoms are attached to the same carbon atom. This structural feature influences its reactivity and the types of reactions it undergoes. In contrast, other dichloropropanes have chlorine atoms attached to different carbon atoms, leading to variations in their chemical behavior and applications .

生物活性

2,2-Dichloropropane (2,2-DCP) is a synthetic organic compound classified as a geminal dihalide. Its biological activity has been a subject of investigation due to its potential toxicological effects and implications for human health. This article synthesizes current research findings, case studies, and relevant data on the biological activity of this compound.

- Chemical Formula : C₃H₆Cl₂

- Molecular Weight : 110.99 g/mol

- CAS Number : 594-20-7

Acute Toxicity

Research indicates that 2,2-DCP exhibits moderate acute toxicity. In animal studies, exposure to high doses resulted in observable adverse effects, including respiratory distress and central nervous system depression. The exact LD50 values are not well-documented in the literature.

Mutagenicity

In vitro studies have shown that 2,2-DCP is not mutagenic in various strains of Salmonella, suggesting a lower potential for genetic damage compared to other chlorinated hydrocarbons . This is significant for evaluating its carcinogenic risk.

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has not classified 2,2-DCP as a carcinogen, primarily due to insufficient data regarding its long-term effects and carcinogenicity in humans . However, studies on structurally related compounds like 1,2-Dichloropropane (1,2-DCP) have raised concerns about potential carcinogenic effects, particularly in occupational settings .

Metabolism

Tornero-Velez et al. (2004) conducted an in vitro study examining the metabolism of 2,2-DCP in rat liver microsomes. They found that the compound is primarily cleared through the P450 pathway with minimal GSH-dependent conjugation observed . This limited metabolic activation may contribute to its relatively low toxicity profile.

Hepatotoxicity

A notable study indicated that while hepatotoxicity was limited at lower doses, higher doses led to significant liver damage characterized by necrosis and steatosis in animal models . These findings highlight the need for careful exposure assessment in environments where 2,2-DCP is used.

Occupational Exposure

Epidemiological studies have focused on workers exposed to chlorinated solvents, including 1,2-DCP. A cluster of cholangiocarcinoma cases among workers exposed to these solvents has been documented, although direct evidence linking 2,2-DCP to cancer remains inconclusive .

Summary of Research Findings

| Study | Findings | Implications |

|---|---|---|

| Tornero-Velez et al. (2004) | Limited metabolism via P450; non-mutagenic | Suggests lower genetic risk |

| Bruckner et al. (1989) | Limited hepatotoxicity at low doses; necrosis at high doses | Risk assessment necessary for occupational settings |

| IARC Report | Not classified as a carcinogen; insufficient data | Need for further research on long-term effects |

常见问题

Basic Research Questions

Q. What are the standard methods for synthesizing 2,2-dichloropropane in a laboratory setting?

- Methodological Answer : this compound is typically synthesized via the chlorination of 2-methylpropan-2-ol (tert-butanol) using concentrated hydrochloric acid (HCl) in the presence of a zinc chloride (ZnCl₂) catalyst. This SN1 reaction proceeds through the formation of a carbocation intermediate, which reacts with chloride ions . The product is purified via fractional distillation (boiling point: 68–69°C) . Ensure rigorous temperature control to minimize side reactions, such as elimination or over-chlorination.

Q. What are the critical physical and chemical properties of this compound relevant to experimental design?

- Methodological Answer : Key properties include:

- Density : 1.082 g/mL at 25°C .

- Boiling Point : 68–69°C .

- Molecular Structure : A trigonal planar geometry at the central carbon, with Cl–C–Cl bond angles of ~108.3° .

- Hazard Profile : Highly flammable (H225), requiring explosion-proof equipment and inert atmospheres during handling .

These properties inform solvent selection, reaction conditions, and safety protocols.

Q. How can this compound be safely stored and handled in a laboratory environment?

- Methodological Answer : Store in a tightly sealed container under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Use grounding straps to dissipate static charges and avoid ignition sources . Personal protective equipment (PPE) should include nitrile gloves, safety goggles, and flame-resistant lab coats. Ventilation must meet OSHA standards for volatile organic compounds (VOCs) .

Advanced Research Questions

Q. How can discrepancies in this compound recovery rates during GC-MS analysis be resolved?

- Methodological Answer : Recovery rate inconsistencies (e.g., 26.51% vs. 107.328% in spiked samples) often stem from matrix effects or detector saturation . Optimize internal standards (e.g., deuterated analogs) and validate linearity across concentration ranges. Use a 20 mL headspace vial with a PTFE-lined septum to minimize analyte loss . Adjust injection parameters (split ratio, temperature) to account for volatility differences .

Q. What computational methods are suitable for analyzing the electronic structure of this compound?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets can model its positron-binding behavior, as demonstrated in studies of positron wavefunction localization near chlorine substituents . For vibrational analysis, combine experimental Raman spectra with force field calculations (e.g., Urey-Bradley force constants) to refine bond-stretching and angle-bending parameters .

Q. How does the molecular geometry of this compound influence its reactivity in dehydrohalogenation reactions?

- Methodological Answer : The Cl–C–Cl bond angle (108.3°) and shortened C–Cl bond length (1.799 Å) increase steric hindrance, favoring elimination over nucleophilic substitution. In micropore-confined reactions, surface interactions alter activation energy, leading to varied product distributions (e.g., propene vs. chlorinated alkenes) . Kinetic studies under controlled humidity can isolate steric vs. electronic effects.

Q. What microbial strains are effective in degrading this compound, and what metabolic pathways are involved?

- Methodological Answer : Pseudomonas fluorescens strain PFL12 metabolizes this compound via hydrolytic dechlorination, producing less toxic intermediates like acetone. Enrichment cultures in minimal media with this compound as the sole carbon source can isolate degradative strains. Metagenomic analysis identifies linA-like dehalogenase genes responsible for Cl⁻ release .

Q. How can polymorphic forms of this compound be characterized, and what are their thermodynamic implications?

- Methodological Answer : Polymorphism is assessed via differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). Thermal transitions at -35°C to 35°C indicate metastable crystalline phases. Lattice energy calculations (e.g., using PIXEL method) correlate with observed stability under varying pressure/temperature conditions .

属性

IUPAC Name |

2,2-dichloropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6Cl2/c1-3(2,4)5/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOVXNVKXIPWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7030060 | |

| Record name | 2,2-Dichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [MSDSonline] | |

| Record name | 2,2-Dichloropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8122 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

594-20-7 | |

| Record name | 2,2-Dichloropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dichloropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dichloropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7030060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DICHLOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5V432N6XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。